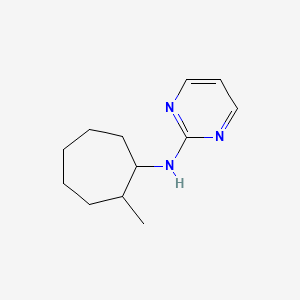

N-(2-methylcycloheptyl)pyrimidin-2-amine

Descripción

Propiedades

IUPAC Name |

N-(2-methylcycloheptyl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3/c1-10-6-3-2-4-7-11(10)15-12-13-8-5-9-14-12/h5,8-11H,2-4,6-7H2,1H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULKLEJFHKDMDOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCCC1NC2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Pyrimidin-2-amine derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of N-(2-methylcycloheptyl)pyrimidin-2-amine with structurally or functionally related compounds:

Structural Analogues with Varied Aromatic/Non-Aromatic Substituents

Physicochemical Properties

| Property | This compound | N-(Pyridin-2-yl)pyrimidin-2-amine | N-(3-Methoxyphenyl)pyrimidin-2-amine |

|---|---|---|---|

| Molecular Weight | ~275 g/mol (estimated) | ~237 g/mol | ~231 g/mol |

| LogP (Predicted) | ~3.5 (high lipophilicity) | ~2.8 | ~2.5 |

| Hydrogen Bond Donors | 1 (NH group) | 1 | 1 |

| Solubility | Low (due to cycloheptyl group) | Moderate | Moderate |

Key Research Findings and Trends

Substituent Effects :

- Steric Bulk : The 2-methylcycloheptyl group may hinder binding to flat binding pockets (e.g., ATP-binding sites in kinases) compared to planar aromatic substituents like pyridin-2-yl .

- Lipophilicity : Enhanced LogP values correlate with improved membrane permeability but may reduce aqueous solubility, necessitating formulation optimization .

Synthetic Flexibility :

- This compound can be synthesized via Buchwald-Hartwig amination or nucleophilic aromatic substitution, similar to methods used for T130 and T132 .

Biological Trade-offs :

- While aromatic substituents (e.g., pyridin-2-yl) optimize kinase inhibition, aliphatic groups like 2-methylcycloheptyl may improve pharmacokinetic profiles by reducing metabolic degradation .

Q & A

Q. How do molecular dynamics (MD) simulations elucidate its membrane permeability?

- Methodology : Run 100-ns MD simulations in lipid bilayers (e.g., POPC membranes) using GROMACS. Calculate free-energy profiles (umbrella sampling) to correlate logD values with passive diffusion rates .

Notes

- References prioritize peer-reviewed crystallographic, synthetic, and pharmacological studies.

- Advanced methodologies emphasize interdisciplinary approaches (e.g., computational + experimental).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.